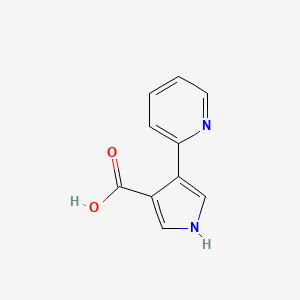
4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-PPCA has been studied extensively for its potential applications in a variety of scientific research fields. For example, it has been used as a building block for the synthesis of novel organic molecules and polymers, as a fluorescent probe for the detection of metal ions, and as a ligand for the synthesis of coordination complexes. It has also been studied for its potential applications in the development of pharmaceutical drugs, such as anticancer agents.
Mécanisme D'action
The mechanism of action of 4-PPCA is still under investigation. However, it is believed that the pyridine and pyrrole rings of the molecule interact with the target molecules, resulting in changes in their structure and function. For example, when 4-PPCA binds to metal ions, it can cause a change in the coordination environment of the metal ions, resulting in changes in their physical and chemical properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PPCA are still being investigated. However, preliminary studies have shown that 4-PPCA can bind to metal ions and alter their coordination environment, resulting in changes in their physical and chemical properties. In addition, 4-PPCA has been found to bind to DNA, resulting in changes in its structure and function.
Advantages and Limitations for Laboratory Experiments
The use of 4-PPCA in laboratory experiments has several advantages. For example, it is relatively inexpensive to synthesize and is readily available in the laboratory. Additionally, it has low toxicity and is stable in a variety of solvents. However, there are some limitations to using 4-PPCA in laboratory experiments. For example, it is difficult to synthesize in large quantities and its reactivity can vary depending on the solvent used.
Orientations Futures
The potential future directions for 4-PPCA include its use in the development of novel pharmaceutical drugs, such as anticancer agents, as well as its use in the detection of metal ions, the synthesis of coordination complexes, and the synthesis of novel organic molecules and polymers. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-PPCA, as well as its mechanism of action.
Safety and Hazards
Propriétés
IUPAC Name |
4-pyridin-2-yl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9/h1-6,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJSYECXEYVHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655825 | |
| Record name | 4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1096815-73-4 | |
| Record name | 4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B1386126.png)
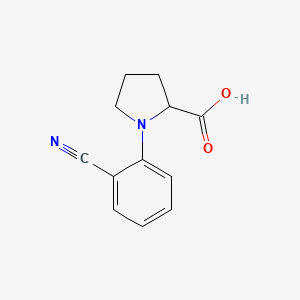
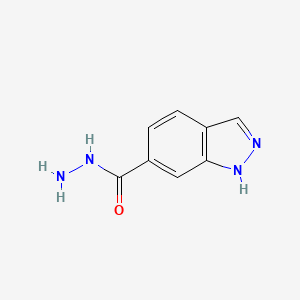
![N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386131.png)
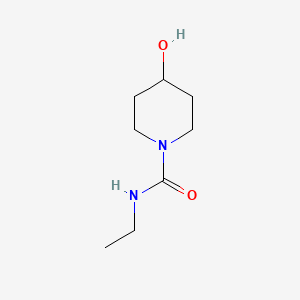

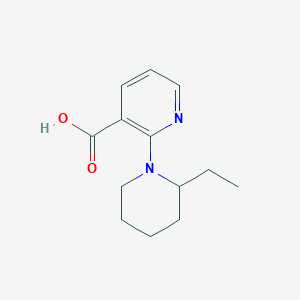
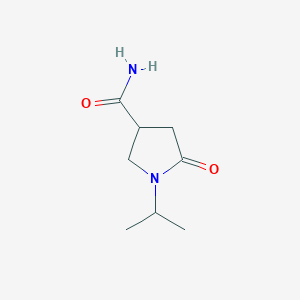
amine](/img/structure/B1386141.png)
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
